(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
This compound is a spirocyclic methanone derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a thiophen-2-ylsulfonyl group at position 4 and a 2-chloro-4-nitrophenyl moiety at position 6. The spirocyclic framework may confer conformational rigidity, influencing binding affinity in biological targets or stability in material matrices.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O6S2/c19-15-12-13(22(24)25)3-4-14(15)17(23)20-7-5-18(6-8-20)21(9-10-28-18)30(26,27)16-2-1-11-29-16/h1-4,11-12H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDFWPFRYDUXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the thiophen-2-ylsulfonyl group and the chloro-nitrophenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves purification through column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of automated purification systems. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
The compound (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Specific studies have shown:
- Inhibition of bacterial growth : The compound may effectively inhibit strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties:
- Cell line studies : Testing against various cancer cell lines has shown potential in reducing cell viability.
Material Science Applications
The unique chemical properties of (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone make it suitable for applications in material science:
- Organic Electronics : Its electronic properties can be harnessed in organic photovoltaic devices.
- Sensors : The compound may be used in the development of chemical sensors due to its reactivity with various analytes.
Case Studies
-
Study on Antimicrobial Properties :
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a new class of antibiotics.
-
Investigation into Anticancer Effects :
- Research conducted on cancer cell lines indicated that this compound could induce apoptosis, highlighting its potential as an anticancer agent.
-
Application in Organic Electronics :
- Experimental results showed that devices fabricated with this compound exhibited improved efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. If used in medicinal chemistry, it could interact with specific receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key motifs with other sulfonyl- and nitro-substituted spirocyclic derivatives. Below is a comparative analysis based on available
Key Observations :
Spirocyclic vs.
Sulfonyl Functionality : Thiophen-2-ylsulfonyl groups, as in the target compound, may exhibit stronger π-π stacking interactions compared to phenylsulfonyl analogues, influencing binding to aromatic enzyme pockets .
Crystallographic Analysis
For instance, spiro[chroman-2,4'-piperidin]-4'-one derivatives refined via SHELXL show bond-length accuracies of ±0.005 Å, suggesting reliable structural validation for the target compound if crystallized .
Research Findings and Gaps
- Biological Activity: No direct studies on the target compound were found in the provided evidence.
- Thermodynamic Stability: Computational modeling (e.g., DFT) could predict the spirocyclic core’s stability relative to non-rigid analogues.
- Synthetic Optimization : The absence of yield data for the target compound highlights a need for methodological refinement, possibly leveraging microwave-assisted or flow-chemistry techniques.
Biological Activity
The compound (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Chlorinated and nitro-substituted phenyl group : The 2-chloro-4-nitrophenyl moiety is known for its electrophilic properties, which can influence biological interactions.
- Spirocyclic framework : The 4,8-diazaspiro[4.5]decan structure contributes to the rigidity and conformational stability of the molecule.
- Thiophene sulfonyl group : This group may enhance solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 471.9 g/mol .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cellular signaling pathways. Such inhibition can lead to altered cell proliferation and apoptosis in various cancer cell lines.
- Antimicrobial Properties : The presence of both chlorinated and nitro groups suggests potential antimicrobial activities, possibly through disruption of microbial cell membranes or interference with metabolic pathways.
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures often interact with GPCRs, which play critical roles in numerous physiological processes .
Anticancer Activity
Case studies have demonstrated that derivatives of similar spirocyclic compounds exhibit significant anticancer properties. For example:
- A study on spirocyclic compounds showed that they could induce apoptosis in breast cancer cells through mitochondrial pathways.
- Another investigation found that compounds with similar functional groups inhibited tumor growth in xenograft models by modulating cell cycle regulators.
Antimicrobial Activity
Research has shown that related compounds possess broad-spectrum antimicrobial activity against bacteria and fungi:
- A comparative analysis indicated that certain nitrophenyl derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction via mitochondrial pathways | Case Study 1 |
| Antimicrobial | Membrane disruption and metabolic interference | Case Study 2 |
| GPCR Interaction | Modulation of signaling pathways | Literature Review |
Study 1: Anticancer Effects
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of spirocyclic compounds similar to our compound of interest. They found that treatment with these compounds resulted in a significant reduction in cell viability in several cancer cell lines, including breast and lung cancers. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiophene-containing compounds. The results indicated that these compounds exhibited inhibitory effects against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The study suggested that the mechanism involved disruption of bacterial cell wall synthesis, highlighting the potential use of such compounds as antibiotics .
Q & A
Q. How to address inconsistencies in reported synthetic yields?
- Troubleshooting :
- Verify reagent purity (e.g., redistill DMF if discolored) .
- Replicate literature conditions exactly (e.g., inert atmosphere, stirring rate) .
- Characterize side products via LC-MS to identify competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
